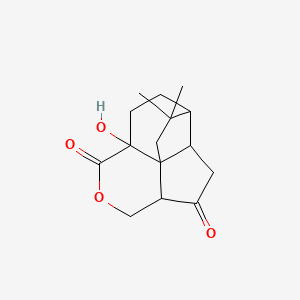
N-(8-Aminooctyl)actinomycin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-Aminooctyl)actinomycin D: is a derivative of actinomycin D, a well-known antibiotic and anticancer agent. Actinomycin D is produced by the bacterium Streptomyces parvulus and is known for its ability to bind to DNA and inhibit RNA synthesis. The modification with an 8-aminooctyl group enhances its properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Aminooctyl)actinomycin D typically involves the following steps:
Starting Material: Actinomycin D is used as the starting material.
Modification: The 8-aminooctyl group is introduced through a series of chemical reactions. This often involves the use of protecting groups to ensure selective modification.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures to meet regulatory standards.
化学反応の分析
Types of Reactions
N-(8-Aminooctyl)actinomycin D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction Reagents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, N-(8-Aminooctyl)actinomycin D is used as a model compound to study DNA-binding properties and the effects of chemical modifications on biological activity.
Biology
In biology, this compound is used to investigate the mechanisms of DNA transcription and replication. It serves as a tool to study the interactions between small molecules and DNA.
Medicine
In medicine, this compound is explored for its potential as an anticancer agent. Its ability to inhibit RNA synthesis makes it a candidate for cancer therapy, particularly in targeting rapidly dividing cells.
Industry
In industry, this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
N-(8-Aminooctyl)actinomycin D exerts its effects by binding to DNA and inhibiting RNA polymerase, thereby blocking RNA synthesis. This leads to the inhibition of protein synthesis and cell growth. The molecular targets include the DNA double helix and RNA polymerase, and the pathways involved are related to transcription regulation.
類似化合物との比較
Similar Compounds
Actinomycin D: The parent compound, known for its DNA-binding properties and use in cancer therapy.
Dactinomycin: Another derivative of actinomycin D, used in chemotherapy.
Mitomycin C: An antibiotic and anticancer agent with similar DNA-binding properties.
Uniqueness
N-(8-Aminooctyl)actinomycin D is unique due to the presence of the 8-aminooctyl group, which enhances its DNA-binding affinity and biological activity. This modification distinguishes it from other similar compounds and provides unique advantages in scientific research and therapeutic applications.
特性
CAS番号 |
78542-43-5 |
|---|---|
分子式 |
C70H103N13O16 |
分子量 |
1382.6 g/mol |
IUPAC名 |
2-(8-aminooctylamino)-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C70H103N13O16/c1-35(2)49-67(93)82-31-23-25-44(82)65(91)78(13)33-46(84)80(15)56(37(5)6)69(95)97-41(11)51(63(89)74-49)76-61(87)43-28-27-39(9)59-53(43)73-55-48(54(58(86)40(10)60(55)99-59)72-30-22-20-18-17-19-21-29-71)62(88)77-52-42(12)98-70(96)57(38(7)8)81(16)47(85)34-79(14)66(92)45-26-24-32-83(45)68(94)50(36(3)4)75-64(52)90/h27-28,35-38,41-42,44-45,49-52,56-57,72H,17-26,29-34,71H2,1-16H3,(H,74,89)(H,75,90)(H,76,87)(H,77,88) |
InChIキー |
AWKHADUEGWKULV-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)NCCCCCCCCN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


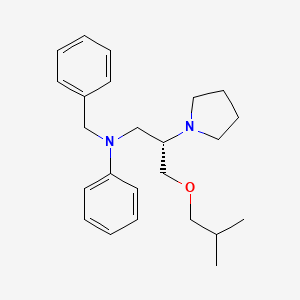
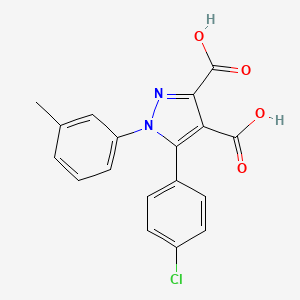
![7-Methyl-7h-dibenzo[c,h]phenothiazine](/img/structure/B12791944.png)
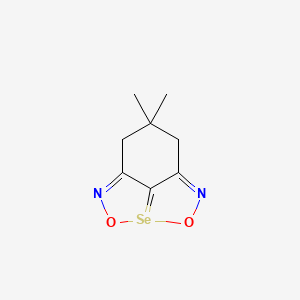
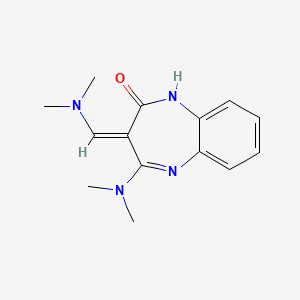
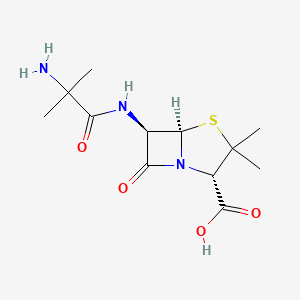
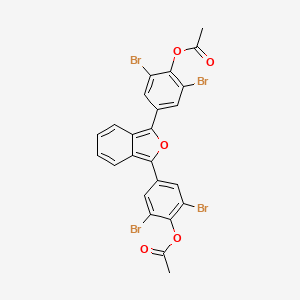
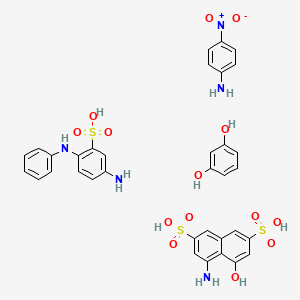
![3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12792000.png)



